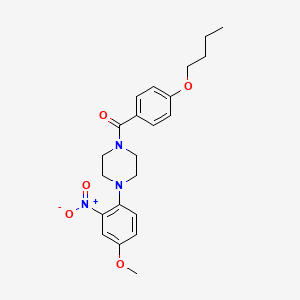
1-(4-butoxybenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine
Vue d'ensemble
Description
1-(4-butoxybenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine, also known as BMBPP, is a chemical compound that belongs to the family of piperazines. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The exact mechanism of action of 1-(4-butoxybenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine is not fully understood. However, studies have suggested that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. For example, this compound has been shown to activate the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth and survival. This compound has also been shown to inhibit the Wnt/β-catenin pathway, which is involved in the development of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. For example, this compound has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which leads to apoptosis. This compound has also been shown to reduce the levels of amyloid-beta in the brain, which is a hallmark of Alzheimer's disease. In addition, this compound has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a crucial role in mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-butoxybenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine is its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies, and further research is needed to determine its clinical efficacy. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for 1-(4-butoxybenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine research. One direction is to investigate the clinical efficacy of this compound in various diseases. Another direction is to develop new formulations of this compound that can improve its solubility and bioavailability. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to identify potential side effects and drug interactions.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. The synthesis of this compound involves a multistep process, and the compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to determine the clinical efficacy of this compound and to identify potential side effects and drug interactions.
Applications De Recherche Scientifique
1-(4-butoxybenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and depression. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, this compound has been shown to improve cognitive function and reduce amyloid-beta levels in the brain. In depression research, this compound has been shown to act as an antidepressant by increasing the levels of serotonin and norepinephrine in the brain.
Propriétés
IUPAC Name |
(4-butoxyphenyl)-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-3-4-15-30-18-7-5-17(6-8-18)22(26)24-13-11-23(12-14-24)20-10-9-19(29-2)16-21(20)25(27)28/h5-10,16H,3-4,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJFLYNESCCKBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-ethyl-3-[(4-nitrobenzoyl)amino]-N-phenylbenzamide](/img/structure/B4233361.png)
![1-amino-4',4',6',8',9'-pentamethyl-2'-oxo-4'H,5H-spiro[pyrido[1,2-a]benzimidazole-3,1'-pyrrolo[3,2,1-ij]quinoline]-2,4-dicarbonitrile](/img/structure/B4233364.png)
![N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4233365.png)

![1-[2-(2,6-dimethylphenoxy)ethoxy]-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B4233371.png)
![2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4233390.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(1,3-thiazol-5-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B4233406.png)
![2-{[1-(2-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B4233411.png)
![4-tert-butyl-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B4233414.png)


![1-benzyl-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine](/img/structure/B4233439.png)

